molecular formula C21H18F3N3O3S B2491828 N'-(3-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896366-71-5

N'-(3-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B2491828
CAS No.: 896366-71-5
M. Wt: 449.45
InChI Key: JSPVULGRESAMHV-UHFFFAOYSA-N
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Description

N'-(3-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a synthetic organic compound featuring a thiazole core substituted with a trifluoromethylphenyl group, an ethanediamide linker, and a 3-methoxyphenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (-OCH₃) substituent may influence solubility and electronic properties.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-30-17-4-2-3-15(11-17)26-19(29)18(28)25-10-9-16-12-31-20(27-16)13-5-7-14(8-6-13)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPVULGRESAMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈F₃N₃O
  • Molecular Weight : 344.716 g/mol
  • LogP : 5.157 (indicating significant lipophilicity)

This compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, one study evaluated a series of compounds similar to this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 25.9 µM against these pathogens, highlighting their potential as effective antimicrobial agents .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were assessed through various in vitro assays. It was found to inhibit lipopolysaccharide-induced NF-κB activation, a key inflammatory pathway. The degree of inhibition varied among different structural analogs, suggesting that the position and type of substituents on the phenyl ring significantly influence the anti-inflammatory activity .

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated no significant cytotoxic effects at concentrations up to 20 µM. This finding suggests a favorable therapeutic window for further development .

Study 1: Antimicrobial Efficacy

A study conducted on a range of compounds similar to this compound revealed that the trifluoromethyl group is critical for enhancing antimicrobial activity. The compound was tested against various strains of bacteria and showed promising results with bactericidal properties confirmed through MBC/MIC ratio analysis .

Study 2: Inflammation Modulation

Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. The results indicated that it could significantly reduce NF-κB activation by approximately 9%, suggesting potential applications in treating inflammatory diseases .

Study 3: Structural Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications to the thiazole ring and the methoxy groups could lead to enhanced biological activity. Compounds with specific substitutions exhibited improved potency against bacterial strains while maintaining low cytotoxicity .

Summary Table of Biological Activities

Activity Outcome
AntimicrobialEffective against S. aureus and MRSA (MIC: 25.9 µM)
Anti-inflammatoryInhibits NF-κB activation by ~9%
CytotoxicityNo significant effects at ≤20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
  • Key Differences :
    • Substituents : Chloro (-Cl) and methyl (-CH₃) groups on the phenyl ring vs. methoxy (-OCH₃) in the target compound.
    • Heterocycle : Incorporates a fused thiazolo-triazole ring instead of a simple thiazole.
  • The fused triazole-thiazole system may enhance π-π stacking interactions in biological targets .
2.1.2. Diflufenican ()
  • Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Comparison :
    • Shares a trifluoromethyl group and amide linkage but uses a pyridine-carboxamide scaffold.
    • The difluorophenyl group vs. methoxyphenyl in the target compound may lead to differences in herbicidal activity .

Physicochemical Properties

Property Target Compound Compound Diflufenican ()
LogP (Predicted) ~3.5–4.0 (high -CF₃) ~3.0–3.5 (-Cl vs. -OCH₃) 3.8 (measured)
Solubility Low (hydrophobic -CF₃) Moderate (-Cl enhances) Very low (pyridine core)
Thermal Stability High (rigid thiazole) Moderate (fused triazole) High (aromatic rings)

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